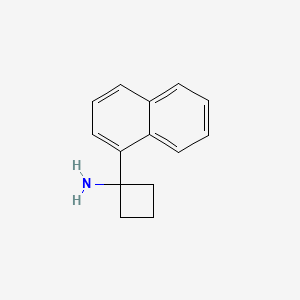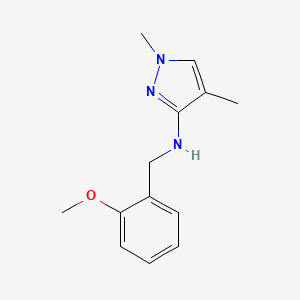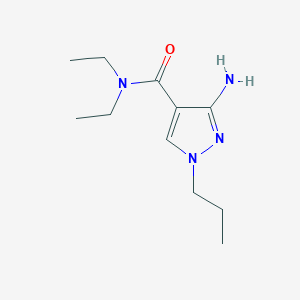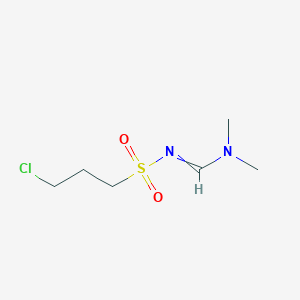
1-(1-Naphthyl)cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Naphthyl)cyclobutanamine is an organic compound with the molecular formula C14H15N. It consists of a cyclobutanamine moiety attached to a naphthyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)cyclobutanamine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with cyclobutanone under acidic conditions to form the desired product. Another method includes the use of 1-naphthyl bromide and cyclobutanamine in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Naphthyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthyl ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Naphthyl ketones.
Reduction: Reduced amine derivatives.
Substitution: Functionalized naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Naphthyl)cyclobutanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(1-Naphthyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-Naphthylamine: Shares the naphthyl group but lacks the cyclobutanamine moiety.
Cyclobutanamine: Contains the cyclobutanamine structure but without the naphthyl group.
1-(1-Naphthyl)ethylamine: Similar structure with an ethylamine group instead of cyclobutanamine
Uniqueness: 1-(1-Naphthyl)cyclobutanamine is unique due to the combination of the naphthyl and cyclobutanamine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C14H15N |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
1-naphthalen-1-ylcyclobutan-1-amine |
InChI |
InChI=1S/C14H15N/c15-14(9-4-10-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10,15H2 |
InChI-Schlüssel |
DJWZIILODCSAQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=CC=CC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile](/img/structure/B11741312.png)



![1-(butan-2-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11741339.png)
![1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11741340.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11741342.png)

![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741354.png)
![N-[(3-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11741355.png)

![N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11741368.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11741381.png)

